![molecular formula C18H14N4O2 B1298468 3-Phényl-5-[2-(3-phényl-1,2,4-oxadiazol-5-yl)éthyl]-1,2,4-oxadiazole CAS No. 22020-64-0](/img/structure/B1298468.png)

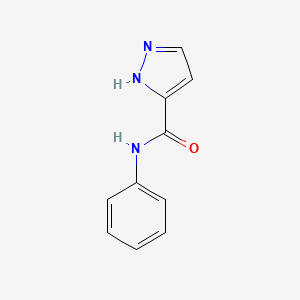

3-Phényl-5-[2-(3-phényl-1,2,4-oxadiazol-5-yl)éthyl]-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

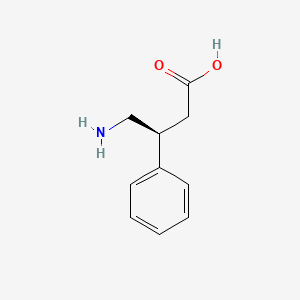

3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole (3-P5-2-P1,2,4-O5-E) is a heterocyclic compound belonging to the family of 1,2,4-oxadiazoles. It is a colorless crystalline solid that is insoluble in water and soluble in organic solvents. It has been widely studied for its potential applications in various fields, such as organic synthesis, drug discovery, and biochemistry.

Applications De Recherche Scientifique

Pesticides agricoles

Les dérivés de 1,2,4-oxadiazole, y compris le composé en question, ont montré des résultats prometteurs dans les applications agricoles . Ils présentent un large spectre d'activités biologiques qui peuvent être bénéfiques en agriculture . Par exemple, ils ont montré une activité nématicide modérée contre Meloidogyne incognita et une activité antifongique contre Rhizoctonia solani .

Agents antibactériens

Certains dérivés de 1,2,4-oxadiazole ont démontré de forts effets antibactériens sur Xanthomonas oryzae pv. oryzae (Xoo), une bactérie qui provoque des maladies graves chez le riz . Les dérivés ont également montré une excellente capacité antibactérienne contre Xanthomonas oryzae pv. oryzicola (Xoc), une autre bactérie nuisible pour le riz .

Agents anti-infectieux

Les 1,2,4-oxadiazoles ont été synthétisés comme agents anti-infectieux présentant des activités antibactériennes, antivirales et antileishmaniennes . Ils ont le potentiel d'agir contre les micro-organismes résistants, ce qui répond à l'inquiétude croissante de la résistance aux antibiotiques .

Inhibiteurs de l'uréase

L'effet fortement attracteur d'électrons du groupe nitro et l'effet modéré du groupe chloro dans les dérivés de 1,2,4-oxadiazole pourraient éventuellement augmenter l'activité des inhibiteurs de l'uréase . Les inhibiteurs de l'uréase ont des applications dans le traitement de certaines maladies causées par des bactéries productrices d'uréase.

Agents antiviraux

Les dérivés de 1,3,4-thiadiazole, qui sont structurellement similaires aux dérivés de 1,2,4-oxadiazole, ont montré une activité antivirale contre le VIH-1 . Cela suggère que les dérivés de 1,2,4-oxadiazole pourraient également avoir un potentiel en tant qu'agents antiviraux.

Inhibiteurs du SRAS-CoV-2

Des recherches sont en cours sur l'utilisation potentielle des dérivés de 1,2,4-oxadiazole comme inhibiteurs du SRAS-CoV-2, le virus qui cause le COVID-19 .

Mécanisme D'action

Target of Action

They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Mode of Action

Oxadiazoles in general can react with various biological targets due to the presence of nitrogen and oxygen atoms in their structure . These atoms can form hydrogen bonds with biological targets, leading to various biological effects .

Biochemical Pathways

1,2,4-oxadiazoles have been found to interact with various biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Orientations Futures

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

Analyse Biochimique

Biochemical Properties

3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, oxadiazoles have been shown to exhibit enzyme inhibition properties, particularly against enzymes involved in microbial and cancer cell proliferation . The compound’s interaction with these enzymes can lead to the inhibition of their activity, thereby exerting its biological effects.

Cellular Effects

The effects of 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways and altering gene expression . Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its activity . Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that oxadiazole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained biological effects, although the extent of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and organ damage. Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes . These interactions can lead to alterations in cellular metabolism, influencing cell growth and survival.

Transport and Distribution

The transport and distribution of 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole within cells and tissues are mediated by transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its biological activity, with higher concentrations potentially leading to more pronounced effects.

Subcellular Localization

The subcellular localization of 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall biological effects.

Propriétés

IUPAC Name |

3-phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2/c1-3-7-13(8-4-1)17-19-15(23-21-17)11-12-16-20-18(22-24-16)14-9-5-2-6-10-14/h1-10H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECUONFFPPDLHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CCC3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347990 |

Source

|

| Record name | 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22020-64-0 |

Source

|

| Record name | 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1298395.png)

![6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298398.png)

![4-[(Pyridin-2-ylthio)methyl]benzoic acid](/img/structure/B1298410.png)

![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298417.png)

![3-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1298430.png)